Biotin-EDA-PEG4-PFP is a specialized biochemical compound that combines biotin, ethylene diamine, polyethylene glycol (PEG), and pentafluorophenyl (PFP) ester functionalities. This compound is primarily utilized in biochemistry and molecular biology for its ability to form stable conjugates with various biomolecules, enhancing solubility, stability, and bioavailability. The unique structure allows it to facilitate biotinylation processes, which are critical in applications such as drug delivery, diagnostics, and protein labeling.
Biotin-EDA-PEG4-PFP is synthesized from commercially available precursors. Biotin, a water-soluble vitamin, serves as the core component that provides strong binding affinity to avidin or streptavidin proteins. Ethylene diamine acts as a linker to connect biotin to the PEG chain, which enhances solubility and reduces immunogenicity. The PFP moiety is included for its reactivity with amines, allowing for the formation of stable amide bonds with target molecules.
Biotin-EDA-PEG4-PFP is classified as a bioconjugate reagent. It falls under the category of PEG linkers that are commonly used in various biochemical applications. These linkers are essential tools in molecular biology for non-radioactive purification, detection, and immobilization of biomolecules.
The synthesis of Biotin-EDA-PEG4-PFP typically involves a multi-step process:
The reaction conditions often include solvents such as dimethylformamide and dichloromethane, along with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds. High-performance liquid chromatography (HPLC) is frequently used for purification and characterization of the final product.
The molecular structure of Biotin-EDA-PEG4-PFP consists of:
The molecular formula for Biotin-EDA-PEG4-PFP can be represented as . The molecular weight is approximately 627.75 g/mol .
Biotin-EDA-PEG4-PFP primarily undergoes reactions with primary amino groups (-NH2) on target biomolecules. The key reaction involves the formation of an irreversible amide bond:
The reaction efficiency is enhanced due to the stability of PFP esters compared to other activating groups like N-hydroxysuccinimide (NHS) esters, making them less prone to hydrolysis .
The mechanism by which Biotin-EDA-PEG4-PFP operates involves:
This mechanism allows for effective labeling and tracking of biomolecules in various assays and applications .
Relevant data includes melting points and spectral data obtained from NMR spectroscopy confirming the structure .
Biotin-EDA-PEG4-PFP has a wide range of scientific uses:
Biotin-EDA-PEG4-PFP (C₃₀H₄₁F₅N₄O₉S; MW: 728.7 g/mol) is a heterobifunctional crosslinker featuring four distinct structural domains that synergistically enable precise biorecognition and conjugation [1] [3]. Each component contributes specific physicochemical properties critical to the molecule’s function.
The bicyclic ureido-thiophenone ring system of biotin exhibits cis-fused hexahydro-2-oxothieno[3,4-d]imidazole configuration, creating a chiral center at C3, C4. This stereochemistry is essential for high-affinity binding (Kd ≈ 10−15 M) to streptavidin/avidin proteins [4] [7]. The ureido carbonyl oxygen acts as a hydrogen bond acceptor, while the thioether sulfur enables hydrophobic interactions within the binding pocket. Valeric acid side chain carboxylate facilitates aqueous solubility but remains sterically shielded during protein binding events [4].
Table 1: Key Biotin Structural Parameters
Structural Feature | Chemical Role | Biorecognition Significance |
---|---|---|
Ureido carbonyl | Hydrogen bond acceptor | Forms dual H-bonds with streptavidin Trp120 |
Thiophene ring | Hydrophobic domain | Fits into hydrophobic pocket of avidin |
Valeric acid | Solubility modifier | Minimally impacts binding affinity |
C3-C4 chiral centers | Stereospecificity | Enforces lock-and-key binding mechanism |
The ethylenediamine spacer (–CH₂–CH₂–NH–) bridges biotin’s valeric acid and the PEG4 chain. Primary amine conjugation to biotin’s carboxylate forms a stable amide bond, while the secondary amine links to PEG4 [8]. The EDA’s 3.6 Å length provides initial spatial separation between biotin and PEG chains, reducing steric hindrance during biotin-protein engagement. Molecular dynamics simulations reveal rotational freedom around C–N bonds (torsional angle range: 60°–180°), permitting adaptive folding in aqueous environments [8].
The tetraethylene glycol unit (PEG4; –(CH₂CH₂O)₄–) contributes 16 heavy atoms with an extended length of ~17.5 Å [5] [9]. Experimental log P values show a 3.5-fold reduction compared to non-PEGylated biotin analogs, confirming enhanced hydrophilicity. The ethylene oxide repeating units coordinate 12–14 water molecules via hydrogen bonding, conferring aqueous solubility >50 mM – critical for biological applications [5] [9]. Despite hydrophilicity, the PEG4 chain retains sufficient flexibility (persistence length: 3.8 Å) to adopt helical or meandering conformations depending on solvent polarity.
Table 2: Physicochemical Properties of PEG Domains
PEG Length | Heavy Atoms | Theoretical Length (Å) | log P Reduction* |
---|---|---|---|
PEG2 | 8 | 8.2 | 1.7-fold |
PEG4 | 16 | 17.5 | 3.5-fold |
PEG8 | 32 | 33.8 | 7.2-fold |
Relative to non-PEGylated biotin analog |
The electron-deficient pentafluorophenyl group (C₆F₅O–) activates the carbonyl toward nucleophilic attack, exhibiting 28-fold greater reactivity toward primary amines compared to phenyl esters [1] [8]. Kinetic studies reveal a hydrolysis half-life (t1/2) of 45 minutes in pH 7.4 buffer versus >24 hours in anhydrous DMSO, demonstrating aqueous instability that necessitates cold, anhydrous handling [1] [10]. Fluorine substituents lower the ester’s LUMO energy (−1.8 eV), facilitating nucleophilic addition-elimination without catalysts. Post-reaction, pentafluorophenol (C₆F₅OH) is released as a non-nucleophilic byproduct, minimizing cross-reactivity [8] [10].
Molecular docking simulations (SYBYL-X 2.1) using DNA:182D models demonstrate that the PEG4 chain length optimizes DNA intercalation capability. Biotin-PEG4-PFP achieves a docking score of 10.69 – significantly higher than PEG2 (8.12) or PEG8 (4.31) variants [7]. The 17.5 Å PEG4 span positions the naphthalimide moiety (in biotin conjugates) for optimal π-π stacking with DNA base pairs, while biotin extends into minor groove cavities.
Fig 1: Simulated Binding Poses
DNA Minor Groove | | Biotin (bound to streptavidin) | PEG4: Optimal helical conformation | PFP: Reactive toward lysine ε-amines
Steered molecular dynamics (100 ns simulations) reveal force-extension profiles with characteristic plateau forces at 100 pN, indicating PEG4’s coil-to-stretch transition. This elasticity enables adaptivity to dynamically changing biomolecular interfaces [7].
Biotin-EDA-PEG4-PFP occupies a critical niche between shorter rigid linkers and longer flexible alternatives:
Versus Biotin-PEG2-PFP: The PEG2 analog (MW: 369.48 g/mol; length: ~8.2 Å) exhibits 38% reduced solubility in aqueous buffers and steric constraints that limit biotin accessibility in pull-down assays [4] [10]. Docking scores decrease by 24% due to insufficient separation between biotin and conjugated payloads [7].
Versus Biotin-PEG8-PFP: PEG8 derivatives (MW: 633.56 g/mol) show excessive flexibility leading to entropic penalties during target binding. Off-target effects increase 3.2-fold in cellular uptake studies due to non-specific hydrophobic interactions [4] [7]. Hydrolysis susceptibility escalates with longer PEG chains (t1/2: 28 min for PEG8 vs. 45 min for PEG4 in physiological buffer) [10].
Versus Non-EDA Linkers: Biotin-LC-PFP (LC: aminocaproic acid) incorporates a hydrophobic 6-carbon chain that increases log P by 1.8 units, promoting aggregation in aqueous media. The EDA linker maintains hydrophilicity (log P: −1.2) while providing sufficient conformational freedom [4] [8].
Table 3: Performance Comparison of Biotin Linkers
Linker Type | Molecular Weight (g/mol) | Hydrolysis t1/2 (pH 7.4) | Docking Score | Aqueous Solubility (mM) |
---|---|---|---|---|
EDA-PEG4-PFP | 728.7 | 45 min | 10.69 | >50 |
PEG2-PFP | 369.5 | 62 min | 8.12 | 32 |
PEG8-PFP | 633.6 | 28 min | 4.31 | 45 |
LC-PFP | 454.5 | 115 min | 7.85 | 18 |
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